7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FN3O6/c1-10-7-16(23-31-10)24-18(11-3-2-4-13(8-11)25(28)29)17-19(26)14-9-12(22)5-6-15(14)30-20(17)21(24)27/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLQLQXESPUYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 348.33 g/mol. The structure features a chromeno-pyrrole backbone with various functional groups that contribute to its biological activity.
Research indicates that compounds within the chromeno[2,3-c]pyrrole family exhibit several mechanisms of action:
- Antioxidant Activity : These compounds have shown significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific enzymes such as glucokinase and the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in metabolic diseases and viral infections .
- Receptor Modulation : The presence of specific substituents allows these compounds to interact with various biological receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
Biological Activity
The biological activities of this compound have been explored in various studies:
Anticancer Activity
Studies have demonstrated that similar chromeno-pyrrole derivatives exhibit cytotoxic effects against different cancer cell lines. For instance:
- Case Study : A compound structurally related to this compound showed IC50 values in the micromolar range against breast and lung cancer cells .
Antimicrobial Properties
There is emerging evidence that these compounds possess antimicrobial properties. They have been tested against various bacterial strains and fungi:
- Case Study : A derivative was effective against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antimicrobial agents .
Data Tables
Research Findings
Recent studies have focused on synthesizing libraries of chromeno-pyrrole derivatives to explore their biological activities further. The development of efficient synthetic routes has enabled researchers to create diverse analogs for screening against various biological targets.
Synthesis Techniques
The synthesis of this compound typically involves multicomponent reactions that allow for rapid assembly of complex structures under mild conditions. This approach not only enhances yield but also facilitates the exploration of structure-activity relationships (SAR) across different derivatives.
Scientific Research Applications
Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities. The unique combination of active moieties in this compound suggests potential applications in:
- Antitumor Activity : Preliminary studies indicate that derivatives of dihydrochromeno-pyrroles may possess significant antitumor properties. Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound could be evaluated for its cytotoxic effects on tumor cells.
- Antimicrobial Properties : The presence of the isoxazole ring is associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
Synthesis and Characterization
The synthesis of 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can involve several synthetic strategies that yield high-purity products. Key methods include:
- Condensation Reactions : Utilizing appropriate aldehydes and ketones in the presence of catalysts to form the chromeno-pyrrole framework.
- Functionalization Reactions : Introducing fluorine and nitro groups through electrophilic substitution reactions.
Case Studies and Research Findings
Several studies have investigated the biological interactions and pharmacological potential of similar compounds:
-
Antitumor Efficacy : A study conducted by the National Cancer Institute (NCI) evaluated related compounds for their antitumor activity using a panel of cancer cell lines. Results indicated promising growth inhibition rates, which could be extrapolated to suggest potential efficacy for this compound against specific tumors.
Compound Name Structure Features Biological Activity 5-Methylisoxazole Derivative Contains isoxazole ring Antimicrobial Pyrrole Derivative Pyrrole core structure Antitumor Nitro-substituted Phenyl Compounds Nitro group on phenyl Antibacterial - Mechanistic Studies : Investigations into the mechanism of action for structurally similar compounds suggest that they may interact with cellular targets involved in proliferation and apoptosis pathways. Understanding these interactions could pave the way for developing targeted therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of the target compound with closely related derivatives:
Key Observations:
- Heterocyclic Moieties: Replacing the 5-methylisoxazol-3-yl group with thiazol-2-yl (as in ) introduces sulfur into the structure, which may alter solubility and redox properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example, Vydzhak and Panchishin’s work on analogous dihydrochromeno-pyrrole-diones employs nucleophilic substitution and cyclization steps using nitrophenyl and isoxazolyl precursors. Key intermediates are characterized via -NMR, -NMR, and HRMS to confirm regiochemistry and purity .
- Critical Parameters : Reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd-based for cross-coupling) significantly impact yield.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to validate the structure of this compound?
- Methodology :
- -NMR : Identify aromatic protons (δ 7.0–8.5 ppm for nitrophenyl and fluoro-substituted regions) and isoxazole protons (δ 6.2–6.8 ppm).
- IR : Confirm carbonyl stretches (1680–1750 cm) and nitro group vibrations (~1520 cm).
- HRMS : Validate molecular formula (e.g., [M+H] calculated within 1 ppm accuracy) .
Q. What preliminary assays are recommended to assess the biological or physicochemical activity of this compound?
- Methodology :
- In vitro screening : Use enzyme inhibition assays (e.g., kinase or protease targets) to evaluate bioactivity.
- Solubility/Stability : Perform HPLC-based kinetic studies in buffers of varying pH (3–9) to assess hydrolytic stability.
- Thermal Analysis : DSC/TGA to determine melting points and decomposition profiles (e.g., 240–250°C range observed for related compounds) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, reaction path analysis) optimize the synthesis or predict reactivity of this compound?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways for cyclization steps .
- Electronic Effects : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack, particularly at the fluoro or nitro groups .
Q. What experimental design strategies (e.g., DoE) are effective in optimizing reaction conditions for scale-up?
- Methodology :
- Factorial Design : Vary factors like solvent ratio, catalyst loading, and temperature in a 2 factorial setup to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Optimize parameters (e.g., reaction time vs. temperature) to maximize yield while minimizing byproducts .
Q. How can contradictory spectral or bioactivity data be resolved during characterization?
- Methodology :
- Multi-Technique Validation : Combine --HSQC NMR for carbon-proton correlation and X-ray crystallography to resolve stereochemical ambiguities.
- Dose-Response Curves : Replicate bioassays with purified samples (e.g., via preparative HPLC) to distinguish intrinsic activity from impurity effects .
Q. What advanced separation techniques (e.g., membrane technologies) are suitable for purifying this compound from complex reaction mixtures?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
